molecular formula C15H20ClN3O5S B10999114 N-(3-chloro-4-methoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide

N-(3-chloro-4-methoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide

Cat. No.: B10999114
M. Wt: 389.9 g/mol
InChI Key: VWCAFARNLVGTJG-FTNKSUMCSA-N
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Description

(2S)-N-(3-CHLORO-4-METHOXYPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. Its structure includes a chlorinated methoxyphenyl group, a thiolane ring, and a propanamide moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(3-CHLORO-4-METHOXYPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE typically involves multiple steps, including the formation of the thiolane ring, chlorination of the methoxyphenyl group, and coupling reactions to form the final amide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(3-CHLORO-4-METHOXYPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the amide group can lead to the formation of amines.

    Substitution: The chlorinated methoxyphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature and solvent choice, play a significant role in determining the reaction pathway and product distribution.

Major Products

Major products from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (2S)-N-(3-CHLORO-4-METHOXYPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-N-(3-CHLORO-4-METHOXYPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated methoxyphenyl group and thiolane ring play crucial roles in binding to these targets, leading to modulation of biological pathways. Detailed studies on its binding affinity and specificity are essential for understanding its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • (2S)-N-(3-CHLORO-4-METHOXYPHENYL)-2-AMINOPROPANAMIDE
  • (2S)-N-(3-CHLORO-4-METHOXYPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-2-YL)CARBAMOYL]AMINO}PROPANAMIDE

Uniqueness

What sets (2S)-N-(3-CHLORO-4-METHOXYPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H20ClN3O5S

Molecular Weight

389.9 g/mol

IUPAC Name

(2S)-N-(3-chloro-4-methoxyphenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanamide

InChI

InChI=1S/C15H20ClN3O5S/c1-9(17-15(21)19-11-5-6-25(22,23)8-11)14(20)18-10-3-4-13(24-2)12(16)7-10/h3-4,7,9,11H,5-6,8H2,1-2H3,(H,18,20)(H2,17,19,21)/t9-,11?/m0/s1

InChI Key

VWCAFARNLVGTJG-FTNKSUMCSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC(=C(C=C1)OC)Cl)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)OC)Cl)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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